Anandamide
Anandamide
Arachidonoyl ethanolamide-d8 (AEA-8) contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of AEA by GC- or LC-mass spectrometry. AEA is the ethanolamine amide of arachidonic acid, first isolated from porcine brain. It is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. AEA inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes with a Ki value of 52 nM, compared to 46 nM for Δ9-THC.
Brand Name:
Vulcanchem
CAS No.:
924894-98-4
VCID:
VC0163648
InChI:
InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-
SMILES:
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Molecular Formula:
C22H29D8NO2
Molecular Weight:
355.6
Anandamide
CAS No.: 924894-98-4
Cat. No.: VC0163648
Molecular Formula: C22H29D8NO2
Molecular Weight: 355.6
* For research use only. Not for human or veterinary use.
Specification
| Description | Arachidonoyl ethanolamide-d8 (AEA-8) contains eight deuterium atoms at the 5, 6, 8, 9, 11, 12, 14, and 15 positions. It is intended for use as an internal standard for the quantification of AEA by GC- or LC-mass spectrometry. AEA is the ethanolamine amide of arachidonic acid, first isolated from porcine brain. It is an endogenous cannabinoid neurotransmitter that binds to both CB1 and CB2 receptors. AEA inhibits the specific binding of [3H]-HU-243 to synaptosomal membranes with a Ki value of 52 nM, compared to 46 nM for Δ9-THC. |
|---|---|
| CAS No. | 924894-98-4 |
| Molecular Formula | C22H29D8NO2 |
| Molecular Weight | 355.6 |
| IUPAC Name | (5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide |
| Standard InChI | InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- |
| Standard InChI Key | LGEQQWMQCRIYKG-FBFLGLDDSA-N |
| SMILES | CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO |
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